2,2,4,6,6-Pentamethyl-3,5-heptanedione
Overview
Description
2,2,4,6,6-Pentamethyl-3,5-heptanedione is an organic compound with the molecular formula C12H22O2. It is a diketone, characterized by the presence of two ketone groups. This compound is known for its stability and unique structural properties, making it a valuable reagent in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,6,6-Pentamethyl-3,5-heptanedione typically involves the reaction of pivalic acid derivatives with ketones. One common method includes the reaction of pivalic acid with acetone in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired diketone .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2,2,4,6,6-Pentamethyl-3,5-heptanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions typically yield alcohols or hydrocarbons.
Substitution: The diketone can participate in nucleophilic substitution reactions, where one of the ketone groups is replaced by another functional group
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols are employed under basic or acidic conditions
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted diketones or enolates
Scientific Research Applications
2,2,4,6,6-Pentamethyl-3,5-heptanedione is widely used in scientific research due to its versatility:
Chemistry: It serves as a ligand in coordination chemistry, forming stable complexes with metal ions.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: The diketone is used in the production of polymers, resins, and as a stabilizer in various industrial processes .
Mechanism of Action
The mechanism of action of 2,2,4,6,6-Pentamethyl-3,5-heptanedione involves its ability to form stable complexes with metal ions. This property is attributed to the presence of two ketone groups, which can coordinate with metal centers. The compound acts as a bidentate ligand, forming chelates that are crucial in catalysis and other chemical processes .
Comparison with Similar Compounds
2,2,6,6-Tetramethyl-3,5-heptanedione: Similar in structure but with fewer methyl groups.
2,2-Dimethyl-3,5-hexanedione: A smaller diketone with similar reactivity.
2,2,4,4,6,8,8-Heptamethylnonane: A related compound with extended alkyl chains .
Uniqueness: 2,2,4,6,6-Pentamethyl-3,5-heptanedione is unique due to its high degree of methyl substitution, which imparts greater steric hindrance and stability. This makes it particularly useful in forming stable metal complexes and in reactions requiring robust reagents .
Properties
IUPAC Name |
2,2,4,6,6-pentamethylheptane-3,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-8(9(13)11(2,3)4)10(14)12(5,6)7/h8H,1-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZURKKTJQPBOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C(C)(C)C)C(=O)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50282798 | |
Record name | 2,2,4,6,6-pentamethylheptane-3,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50282798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5467-42-5 | |
Record name | NSC28031 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28031 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2,4,6,6-pentamethylheptane-3,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50282798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,4,6,6-PENTAMETHYL-3,5-HEPTANEDIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.